Bepridil, (S)-

Description

Historical Context and Evolution of Multichannel Ion Blocker Research

The study of ion channels, the membrane proteins that regulate the flow of ions across cell membranes, is fundamental to understanding cellular electrical signaling and a multitude of physiological processes. rsc.orgresearchgate.net The historical journey of ion channel research began with foundational concepts like Julius Bernstein's "Membrane Theory" in 1902, which posited that a cell membrane's selective permeability to ions determines its resting potential. ionchannellibrary.com A major leap forward occurred in 1952 when Alan Hodgkin and Andrew Huxley detailed the ionic mechanisms behind action potentials, providing a quantitative model that remains a cornerstone of neuroscience. ionchannellibrary.com

The 1960s and 1970s saw the conceptualization of ion channels as protein-based aqueous pores, introducing key terms like "selectivity filter" and "gating". ionchannellibrary.com This era was driven by the pharmacological discovery and classification of ion channels in tissues, utilizing synthetic molecules and natural products. rsc.org The development of the patch-clamp technique in this period was revolutionary, allowing for the measurement of individual ion channel activity for the first time. rsc.org

Initially, drug discovery for ion channel modulators was somewhat serendipitous, with many compounds identified from natural sources like toxins from plants and venomous animals. nih.gov The field advanced significantly in the 1990s with the advent of molecular pharmacology, which enabled the recombinant expression of specific channel targets. This, coupled with high-throughput screening (HTS) technologies, allowed for more systematic and rapid drug discovery. rsc.orgnih.gov The first crystal structure of an ion channel, the bacterial potassium channel KcsA, was published in 1998, offering unprecedented insight into their architecture. ionchannellibrary.com

Research has evolved from focusing on single-channel targets to recognizing the therapeutic potential of multi-channel modulators like bepridil (B108811). While early efforts successfully developed drugs targeting specific voltage-gated sodium channels or L-type calcium channels, the complexity of many diseases has highlighted the potential advantages of drugs that can influence multiple targets simultaneously. rsc.org This has led to a renewed interest in compounds with complex pharmacological profiles and has fueled advancements in screening technologies to better understand their nuanced effects on various ion channels. nih.gov

Rationale for Investigating the Stereochemistry of Bepridil

Although bepridil has historically been administered as a racemate (a 1:1 mixture of its (R)- and (S)-enantiomers), there is a compelling scientific rationale for investigating the distinct properties of each stereoisomer. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, including their pharmacokinetics, pharmacodynamics, and toxicity. researchgate.netbiomedgrid.com This stereoselectivity arises from the three-dimensional nature of interactions between the drug molecule and its biological targets, such as receptors and enzymes. biomedgrid.com

The modern pharmaceutical landscape has seen a trend of re-evaluating racemic drugs that previously received regulatory approval to determine the potential benefits of administering a pure enantiomer. researchgate.net A single-enantiomer drug can offer a better therapeutic index by enriching the desired activity while reducing the potential for off-target effects or toxicity associated with the less active or inactive enantiomer. biomedgrid.com Therefore, a thorough investigation into the stereochemistry of bepridil is crucial for a more precise understanding of its mechanisms and to explore the possibility of developing a stereochemically pure version with an improved therapeutic profile for either its established or newly discovered applications.

Scope and Significance of Current Academic Inquiry into (S)-Bepridil

Contemporary research into bepridil has expanded significantly beyond its initial application in angina. Academic inquiry is now focused on repurposing bepridil for new therapeutic areas, including oncology and virology. researchgate.netnih.govnih.gov This exploration has intensified the need for efficient methods to synthesize enantiomerically pure forms of the drug, as evaluating the specific effects of (S)-Bepridil and (R)-Bepridil is critical to these efforts. researchgate.netrsc.org

Recent studies have demonstrated that bepridil exhibits anticancer activity. For example, it has been shown to suppress metastatic ovarian cancer cells by downregulating the expression of proteins associated with the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov Further research has identified its potential against various other cancers, including melanoma, hepatocellular carcinoma, breast cancer, and prostate cancer. nih.gov In the context of virology, bepridil has been identified as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19, in cell-based assays. nih.govmedchemexpress.com

A crucial aspect of this ongoing research is understanding how bepridil interacts with a variety of ion channels beyond the L-type calcium channel. Detailed electrophysiological studies have characterized its inhibitory effects on several potassium channels, which are critical for cardiac repolarization and cellular signaling. The development of robust, enantioselective synthesis methods is a key enabler of this research, allowing scientists to prepare chiral bepridil analogues required for these new investigations. researchgate.net By isolating the (S)-enantiomer, researchers can precisely determine its specific contributions to these novel anticancer and antiviral activities, as well as its unique profile of ion channel modulation, paving the way for more targeted and effective therapeutic strategies.

Research Findings on Bepridil's Ion Channel Inhibition

The following table summarizes key research findings on the inhibitory concentrations (IC₅₀) of racemic bepridil on various cardiac ion channels. This data illustrates the compound's multi-channel blocking properties.

| Ion Channel Target | Description | IC₅₀ Value (µM) | Reference Cell Type |

| IKs | The slowly activating delayed rectifier potassium current | 6.2 | Guinea-pig ventricular myocytes |

| IKr | The rapidly activating delayed rectifier potassium current | 13.2 | Guinea-pig ventricular myocytes |

| TREK-1 (baseline) | TWIK-related potassium channel (baseline current) | 0.59 | TREK-1 stably-expressed HEK-293 cells |

| TREK-1 (activated) | BL1249-activated TREK-1 current | 4.08 | TREK-1 stably-expressed HEK-293 cells |

Data sourced from studies on racemic bepridil. nih.govamegroups.org

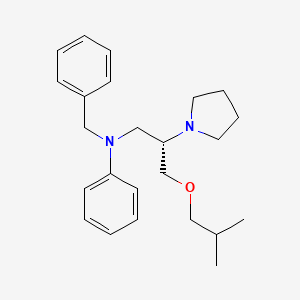

Structure

2D Structure

3D Structure

Properties

CAS No. |

110143-75-4 |

|---|---|

Molecular Formula |

C24H34N2O |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

N-benzyl-N-[(2S)-3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |

InChI |

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m0/s1 |

InChI Key |

UIEATEWHFDRYRU-DEOSSOPVSA-N |

Isomeric SMILES |

CC(C)COC[C@H](CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |

Origin of Product |

United States |

Enantioselective Synthesis and Stereochemical Considerations of Bepridil

Methodologies for Enantioselective Synthesis of Bepridil (B108811) Enantiomers

A concise and efficient enantioselective synthesis for both enantiomers of bepridil has been developed, providing access to these compounds in good yield and high enantiopurity. researchgate.netresearchgate.net This methodology is crucial for further research into the specific therapeutic applications of each isomer. researchgate.net

Jacobsen's Hydrolytic Kinetic Resolution of Racemic 2-(Isobutoxymethyl)oxirane

A key step in the enantioselective synthesis of bepridil enantiomers is the Jacobsen's hydrolytic kinetic resolution (HKR) of racemic 2-(isobutoxymethyl)oxirane. researchgate.netresearchgate.netresearchgate.net This method utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.netresearchgate.netresearchgate.netyoutube.comnih.gov The HKR is a powerful technique for producing terminal epoxides with high enantiomeric purity. youtube.com The reaction is known for its scalability and user-friendly conditions, often proceeding at room temperature and open to air. youtube.com This process effectively separates the enantiomers based on their different reaction rates in the presence of the chiral catalyst. youtube.com

Stereoselective Incorporation of the Succinimide (B58015) Moiety via Mitsunobu Reaction

Following the kinetic resolution, the hydroxyl group of the resulting chiral alcohol is replaced by a succinimide moiety. researchgate.net This transformation is achieved through the Mitsunobu reaction, which is known to proceed with a clean inversion of stereochemistry. researchgate.netorganic-chemistry.orgwikipedia.org The reaction involves triphenylphosphine (B44618) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution by the succinimide. researchgate.netorganic-chemistry.orgwikipedia.orgnih.gov Detailed investigation and optimization of the Mitsunobu reaction conditions were critical to ensure high yields and prevent any loss of enantioselectivity. researchgate.netresearchgate.net

Achievement of High Enantiopurity (ee > 99%) in Synthetic Routes

The developed synthetic strategy, combining Jacobsen's HKR and the Mitsunobu reaction, has successfully produced both (R)- and (S)-bepridil with high enantiopurity, exceeding 99% enantiomeric excess (ee). researchgate.netresearchgate.netresearchgate.net The final step of the synthesis involves the reduction of the succinimido derivative to yield the target bepridil enantiomer. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) analysis is used to confirm the high enantiomeric purity of the final products. researchgate.net

Comparative Enantiomeric Activity and Distinct Pharmacological Profiles

The availability of enantiomerically pure bepridil has enabled studies into the distinct pharmacological profiles of the (R)- and (S)-isomers. As is common with chiral drugs, the two enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. researchgate.net

Observed Differential Activity between (R)- and (S)-Bepridil Enantiomers

Pharmacological studies have revealed notable differences in the activity between the bepridil enantiomers. researchgate.net In some cases, the (R)-isomer of bepridil has been found to be more active than the (S)-isomer. researchgate.netncats.iogoogle.com For instance, in a retrogradely perfused, paced rat heart model, the (+)-enantiomer (R-bepridil) was 4.27 times more potent in increasing coronary flow than the (-)-enantiomer (S-bepridil). ncats.io A similar three- to four-fold stereoselectivity was observed for their effects on the maximum systolic left ventricular pressure. ncats.io However, in other studies using isolated rabbit aorta and pig coronary artery, the two enantiomers were found to be equipotent in relaxing contractions induced by phenylephrine, suggesting that intracellular actions, possibly through calmodulin inhibition, may play a significant role in bepridil's vasodilator action, which appears to be less stereospecific. nih.gov

Implications of Stereoisomerism for Targeted Research

The differential activity of bepridil enantiomers underscores the importance of stereoisomerism in drug design and development. wikipedia.orgntu.edu.sg The ability to synthesize and study pure enantiomers allows researchers to identify the eutomer (the more active enantiomer) and the distomer (the less active or potentially side-effect-causing enantiomer). wikipedia.org This knowledge is critical for developing more targeted and effective therapies with potentially fewer adverse effects. ntu.edu.sgnih.gov The distinct profiles of (R)- and (S)-bepridil highlight the need for careful evaluation of individual enantiomers in ongoing research to explore new therapeutic applications. researchgate.net

Molecular Mechanisms of Action of Bepridil

Ion Channel Modulatory Effects

Bepridil (B108811) exerts its primary influence through the modulation of several key ion channels, which are fundamental to the electrophysiological processes in cardiac and vascular smooth muscle cells. drugbank.comnih.gov

A central mechanism of Bepridil's action is the inhibition of calcium influx through various types of calcium channels. nih.govnih.gov This blockade reduces the intracellular availability of calcium ions, thereby modulating cellular functions that are dependent on calcium signaling. patsnap.com

Bepridil demonstrates inhibitory activity against both L-type and T-type voltage-gated calcium channels. drugbank.com The blockade of L-type calcium channels, also known as slow calcium channels, is a key contributor to its effects on myocardial and vascular smooth muscle. drugbank.com In studies on dog coronary arteries, Bepridil produced a dose-dependent depression of the rate of rise and amplitude of Ca2+-dependent action potentials, with complete blockade occurring at a concentration of 1 x 10(-5) M. nih.gov

| Channel Type | Subtype | IC50 Value | Reference |

|---|---|---|---|

| T-type | Cav3.2 | 5 µM | patsnap.com |

In addition to voltage-gated channels, Bepridil also blocks receptor-operated calcium channels. drugbank.comnih.gov In rabbit thoracic aorta, Bepridil was shown to inhibit the calcium influx and isometric tension development resulting from the activation of receptor-operated calcium channels by norepinephrine (10 µM). nih.gov This action contributes to its vasorelaxant properties by interfering with agonist-induced calcium entry in vascular smooth muscle. nih.gov Unlike some other calcium channel blockers, Bepridil's inhibitory effect on receptor-operated channels is a notable aspect of its mechanism. nih.gov

The overarching effect of Bepridil's interaction with various calcium channels is the inhibition of transmembrane calcium ion influx into cardiac and vascular smooth muscle cells. drugbank.com This has been demonstrated in isolated myocardial and vascular smooth muscle preparations, where Bepridil significantly reduced both the slope of the calcium dose-response curve and the maximum calcium-induced inotropic response. drugbank.com By limiting the entry of calcium, Bepridil modulates the excitation-contraction coupling process, leading to its observed physiological effects. patsnap.com

Bepridil's pharmacological activity is not limited to calcium channels; it also extends to the inhibition and modulation of sodium channels. nih.govnih.gov

Bepridil has been shown to inhibit the fast sodium inward currents in both myocardial and vascular smooth muscle. drugbank.comnih.gov This action is characteristic of a Class I antiarrhythmic agent. The blockade of these fast sodium channels affects the depolarization phase of the action potential in cardiac cells. patsnap.com Short-term application of Bepridil has been found to inhibit the sodium current (INa) with an IC50 of 96.3 µmol·L−1 in neonatal rat cardiomyocytes. nih.gov In a heterologous expression system using HEK-Nav1.5 cells, the IC50 for INa inhibition was 82.0 µmol·L−1. nih.gov This inhibition of fast sodium currents contributes to Bepridil's antiarrhythmic properties. patsnap.com

| Cell Type | IC50 Value | Reference |

|---|---|---|

| Neonatal Rat Cardiomyocytes | 96.3 µmol·L−1 | nih.gov |

| HEK-Nav1.5 Cells | 82.0 µmol·L−1 | nih.gov |

Sodium Channel Inhibition and Modulation

Prolongation of Cardiac Action Potential and Refractory Period via Sodium Channel Modulation

Bepridil, (S)- demonstrates a significant influence on cardiac electrophysiology through its interaction with sodium channels. By inhibiting these channels, Bepridil alters the action potential of cardiac cells, specifically targeting the depolarization phase. patsnap.com This inhibition leads to a prolongation of both the action potential duration and the effective refractory period. nih.gov Such modulation helps to stabilize the cardiac rhythm and diminish the likelihood of aberrant electrical activities that can precipitate arrhythmias. patsnap.com The drug's effect on sodium currents is concentration-dependent, with a reported half-blocking concentration (IC50) of 3 x 10-5 M. nih.gov Furthermore, the interaction of Bepridil with sodium channels is dependent on the holding potential, with the drug causing a shift in the inactivation curves of these channels to more negative potentials. nih.gov This action, combined with a prolonged recovery of the channels from inactivation, underscores the compound's role in modifying cardiac excitability. nih.gov

Long-Term Augmentation of Cardiac Na+ Channel Current (INa)

Beyond its acute channel-blocking effects, long-term exposure to Bepridil results in an augmentation of the cardiac sodium channel current (INa). nih.govnih.gov Research conducted on isolated neonatal rat cardiomyocytes demonstrated that treatment with 10 µmol·L−1 of Bepridil for 24 hours led to a significant, dose- and time-dependent increase in INa. nih.govnih.gov This long-term effect is notable as it suggests a mechanism of anti-electrical remodeling. nih.gov The augmentation of INa by Bepridil may contribute to the modulation of fibrillation wave characteristics, potentially aiding in the recovery of conduction in re-entrant circuits. nih.gov This effect on INa, coupled with its short-term effects on potassium channels, may result in a prolongation of both the action potential duration and the effective refractory period. nih.gov

Post-Transcriptional Regulation of Nav1.5 Alpha-Subunit Degradation

The long-term augmentation of INa by Bepridil is not a result of increased gene expression but rather a post-transcriptional regulatory mechanism. nih.govnih.gov Studies have revealed that Bepridil does not alter the mRNA levels of Nav1.5, the primary alpha-subunit of the cardiac sodium channel. nih.gov Instead, the compound slows the degradation of the Nav1.5 protein. nih.gov This effect is achieved through the inhibition of calmodulin activity, which in turn blunts proteasome signals responsible for protein degradation. nih.govnih.gov By decreasing the degradation of the Nav1.5 α-subunit, long-term treatment with Bepridil leads to an increased density of sodium channels at the cell membrane, thereby augmenting the total sodium current. nih.govnih.gov

Potassium Channel Regulation

Voltage-Gated Potassium Channels (hERG, KCNQ4, Kv1.5/IKur) Blockade

Bepridil is a known blocker of several voltage-gated potassium channels, which is a key component of its antiarrhythmic activity. patsnap.com It inhibits the human ether-à-go-go-related gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). nih.govnih.gov The blockade of hERG channels by Bepridil is characterized by a preferential interaction with the open state of the channel. nih.gov

The compound also demonstrates inhibitory effects on other potassium channels, including KCNQ4, with a reported IC50 value of 9.4 µM. nih.gov Furthermore, Bepridil potently inhibits the Kv1.5 channel, which underlies the ultra-rapid component of the delayed rectifier potassium current (IKur). nih.gov The IC50 for hKv1.5 channel current inhibition by Bepridil has been measured at 6.6 µM. nih.gov This inhibitory action on multiple potassium currents contributes to the prolongation of the cardiac action potential. patsnap.comamegroups.org

| Channel | IC50 Value | Reference |

| hERG (IKr) | 0.55 µM | nih.gov |

| KCNQ4 | 9.4 µM | nih.gov |

| Kv1.5 (IKur) | 6.6 µM | nih.gov |

| IKs | 6.2 µM | researchgate.net |

Sarcolemmal ATP-Sensitive K+ (sarcKATP) Channel Inhibition

Bepridil has been identified as an inhibitor of sarcolemmal ATP-sensitive potassium (sarcKATP) channels. nih.govresearchgate.net This inhibitory action is significant, particularly in the context of myocardial ischemia, where the opening of these channels can lead to a shortening of the action potential duration. nih.gov In isolated patches from guinea pig ventricular myocytes, Bepridil inhibited the KATP channel current in a concentration-dependent manner. nih.gov The IC50 value for this inhibition was estimated to be 10.5 µM for outward currents and 6.6 µM for inward currents. nih.gov By blocking sarcKATP channels, Bepridil can counteract the shortening of the action potential duration that occurs during metabolic inhibition, an effect that may contribute to its antiarrhythmic action during ischemic events. nih.gov

Mitochondrial ATP-Sensitive K+ (mitoKATP) Channel Activation

In contrast to its effect on sarcolemmal KATP channels, Bepridil acts as an opener or activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.govresearchgate.netnih.gov This activation of mitoKATP channels is a key mechanism underlying the cardioprotective effects of Bepridil. nih.govresearchgate.net Studies have shown that Bepridil reversibly oxidizes flavoproteins and increases mitochondrial matrix volume in a concentration-dependent manner, which are indicators of mitoKATP channel opening. nih.gov The activation of these channels is thought to play a role in ischemic preconditioning, a cellular mechanism that protects the heart from prolonged ischemic insults. nih.gov This dual and opposing action on sarcKATP and mitoKATP channels makes Bepridil a unique modulator of KATP channels, with the potential to mitigate ischemic injury while also preventing arrhythmias. nih.gov

Transient Outward Current (Ito) Inhibition

The transient outward current (Ito), a key component in the early repolarization phase of the cardiac action potential, is also inhibited by bepridil oita-u.ac.jpnih.gov. This inhibition leads to a prolongation of the action potential duration, a characteristic feature of Class III antiarrhythmic agents nih.gov.

TREK-1 Potassium Channel Inhibition

Recent studies have identified the TWIK-related potassium channel (TREK-1) as a novel target for bepridil nih.govamegroups.org. TREK-1 channels are members of the two-pore domain potassium (K2P) channel superfamily and play a role in neuronal excitability, neuroprotection, and cardiac rhythm nih.govamegroups.orgnih.govfrontiersin.org. Bepridil has been demonstrated to inhibit TREK-1 currents in a concentration-dependent manner nih.govamegroups.org. This inhibition is observed in both baseline and activated TREK-1 channels nih.gov. The blocking of TREK-1 channels by bepridil provides a new perspective on its antiarrhythmic effects amegroups.orgamegroups.cn.

Concentration-Dependent and Reverse Use Dependence of TREK-1 Inhibition

The inhibition of TREK-1 channels by bepridil is directly related to its concentration nih.govamegroups.org. Whole-cell patch-clamp experiments have revealed that bepridil can inhibit both baseline and activator-induced TREK-1 currents nih.gov. The half-maximal inhibitory concentration (IC50) for baseline TREK-1 currents is 0.59 µM, while for BL1249-activated currents, the IC50 is 4.08 µM nih.govsemanticscholar.org. This suggests that the inhibitory potency of bepridil is influenced by the activation state of the channel.

The differing inhibitory effects on baseline versus activated channels may be attributed to the phenomenon of reverse use-dependence, a characteristic often observed with potassium channel blockers nih.gov. This property implies that the drug's blocking effect is more pronounced at lower heart rates when the channels are in a resting state for longer periods. The Hill coefficient for the inhibition of basal TREK-1 current was 1.1, suggesting a near one-to-one binding interaction. In contrast, for the activated TREK-1 current, the Hill coefficient was 3.22, indicating a more complex, cooperative binding mechanism nih.govamegroups.org.

Interactive Data Table: Bepridil Inhibition of TREK-1 Channels

| Condition | IC50 | Hill Coefficient (nH) |

| Baseline TREK-1 Current | 0.59 µM | 1.1 |

| BL1249-Activated TREK-1 Current | 4.08 µM | 3.22 |

This table summarizes the concentration-dependent inhibition of TREK-1 channels by bepridil under different conditions. Data sourced from nih.govsemanticscholar.org.

Calmodulin Antagonism and Related Intracellular Signaling

Beyond its direct effects on ion channels, bepridil also modulates intracellular signaling pathways through its interaction with calmodulin (CaM), a key calcium-binding protein drugbank.comnih.gov.

Interference with Calcium Binding to Calmodulin

Bepridil acts as a calmodulin antagonist by interfering with the binding of calcium to this essential intracellular messenger drugbank.comnih.gov. The binding of bepridil to the calcium-calmodulin complex has been demonstrated, whereas it does not bind to calmodulin in the absence of calcium nih.gov. This calcium-dependent interaction is a crucial aspect of its mechanism of action. Scatchard analysis has shown that bepridil binds to calmodulin with a dissociation constant (Kd) of 6.2 µM and that there are approximately five binding sites for bepridil per calmodulin molecule nih.gov.

Inhibition of Calmodulin Activity and its Downstream Effects

By binding to the Ca2+-calmodulin complex, bepridil competitively inhibits the activation of calmodulin-dependent enzymes nih.gov. This leads to a reduction in the downstream effects mediated by calmodulin. For instance, bepridil inhibits the calmodulin-induced activation of Ca++/calmodulin-dependent cyclic nucleotide phosphodiesterase with an IC50 of 8 µM nih.gov. It also specifically inhibits the Ca++/calmodulin-dependent phosphorylation of myosin light chain with an IC50 value of 18 µM nih.gov. This inhibition of myosin light chain kinase is a key factor in the vasorelaxant properties of bepridil nih.govnih.gov. The antagonistic effect on calmodulin contributes significantly to the cardiovascular effects of bepridil, distinguishing it from other calcium channel blockers nih.gov.

Interactive Data Table: Bepridil Inhibition of Calmodulin-Dependent Enzymes

| Enzyme | IC50 |

| Ca++/calmodulin-dependent cyclic nucleotide phosphodiesterase | 8 µM |

| Myosin light chain kinase | 18 µM |

This table shows the half-maximal inhibitory concentrations (IC50) of bepridil for two key calmodulin-dependent enzymes. Data sourced from nih.gov.

Blunting of Proteasome Signals and Decreased Protein Degradation

Bepridil, (S)- has been shown to modulate protein degradation processes by blunting proteasome signals, primarily through the inhibition of calmodulin (CaM) activity. nih.govnih.gov This mechanism has been observed in long-term studies on cardiac myocytes, where bepridil leads to an upregulation of the voltage-gated Na+ channel, Nav1.5. nih.gov The ubiquitin-proteasome system is a major pathway for the degradation of cellular proteins, including ion channels. nih.gov Bepridil's action interferes with this pathway, resulting in decreased degradation of specific proteins. nih.gov

Research on neonatal rat cardiomyocytes demonstrated that long-term application of bepridil (e.g., 10 µmol·L⁻¹ for 24 hours) significantly increased the Na+ channel current (INa). nih.gov This effect was not due to an increase in the mRNA levels of Nav1.5 but rather a reduction in the degradation rate of the Nav1.5 protein. nih.govoita-u.ac.jp The involvement of the proteasome pathway was confirmed using specific inhibitors and activators. When the proteasome inhibitor MG132 was applied, it increased INa, and bepridil did not produce any further increase, indicating that both act on the same degradation pathway. nih.govnih.gov

The link between bepridil and the proteasome system is its known inhibitory effect on CaM. nih.gov The CaM inhibitor W-7 was found to mimic the effect of bepridil on INa, and the effects of bepridil were masked in the presence of W-7. nih.govoita-u.ac.jp Further experiments showed that bepridil, W-7, and the proteasome inhibitor MG132 all significantly decreased 20S proteasome activity in a concentration-dependent manner. nih.govnih.gov This suggests that the long-term exposure to bepridil inhibits CaM action, which in turn blunts proteasome signals, leading to a decreased degradation of the Nav1.5 α-subunit and a subsequent increase in Na+ current. nih.govnih.gov

| Compound | Effect on INa (Long-Term) | Effect on 20S Proteasome Activity | Underlying Mechanism |

|---|---|---|---|

| Bepridil | Increase | Decrease | Inhibition of Calmodulin action leading to blunted proteasome signals nih.govnih.gov |

| W-7 (CaM Inhibitor) | Increase (mimics Bepridil) | Decrease | Direct inhibition of Calmodulin nih.gov |

| MG132 (Proteasome Inhibitor) | Increase | Decrease | Direct inhibition of the proteasome nih.govnih.gov |

Myofibrillar Calcium Sensitization Mechanisms

Bepridil also acts as a calcium sensitizer within cardiac muscle cells, directly affecting the myofilaments to enhance their response to calcium. nih.gov This action is distinct from its effects on ion channels and is attributed to its interaction with the troponin complex. nih.gov

A key mechanism of bepridil's calcium-sensitizing effect is the stimulation of Ca++-dependent actomyosin Mg++-ATPase activity. nih.gov This enzyme is crucial for the cross-bridge cycling that powers muscle contraction. Studies on myofibrils from pig hearts showed that bepridil significantly increased the activity of actomyosin ATPase. nih.gov This stimulation is more pronounced at submaximal, or intermediate, Ca2+ concentrations. pnas.orgnih.gov By increasing ATPase activity, bepridil enhances the efficiency of the contractile process at a given level of intracellular calcium. pnas.org This effect is dependent on the presence of the troponin-tropomyosin complex, as myofibrils lacking these regulatory proteins were not affected by bepridil. nih.gov

The stimulation of ATPase activity is closely linked to bepridil's ability to increase the affinity of cardiac troponin C (cTnC) for calcium. nih.govpnas.org Troponin C is the protein subunit that acts as the calcium sensor in the contractile apparatus. nih.gov Bepridil binds directly to cTnC, and this interaction leads to an increased amount of calcium bound to the protein, particularly at the single "regulatory" site in the N-terminal domain. nih.govnih.gov Kinetic studies have shown that bepridil reduces the rate of calcium release from this low-affinity, calcium-specific site. nih.govoup.com By increasing the calcium affinity of cTnC, bepridil effectively makes the myofilaments more sensitive to the available calcium, initiating a stronger contractile response. nih.gov

The structural basis for bepridil's calcium-sensitizing effect lies in its ability to stabilize the N-terminal lobe of cTnC in a "fully open" conformation. pnas.orgnih.gov In the absence of a sensitizer, the regulatory N-terminal lobe of cTnC does not open fully upon binding Ca2+. nih.gov X-ray crystallography studies have revealed that bepridil binds to a hydrophobic pocket in the N-terminal lobe of cTnC. pnas.orgnih.gov This binding sterically hinders the lobe from closing, locking it in an open state that is typically associated with full calcium saturation and interaction with cardiac troponin I (cTnI). pnas.orgnih.gov This stabilization of the open conformation is the direct cause of the enhanced calcium affinity and, consequently, the increased actomyosin ATPase activity. pnas.orgnih.gov

| Mechanism | Effect of Bepridil | Key Research Finding |

|---|---|---|

| Actomyosin ATPase Activity | Increased | Significantly stimulates Ca++-dependent actomyosin Mg++-ATPase activity, especially at submaximal Ca2+ levels nih.govpnas.org |

| Ca2+ Affinity of cTnC | Enhanced | Increases the amount of Ca2+ bound to the regulatory site of troponin C by reducing the Ca2+ release rate nih.govnih.gov |

| Conformation of cTnC | Stabilizes "Open" State | Binds to the N-terminal lobe, sterically hindering its closure and stabilizing the fully open conformation pnas.orgnih.gov |

Cellular Electrophysiological and Preclinical Pharmacological Investigations of Bepridil

Cardiac Electrophysiology Studies (In Vitro and Animal Models)

Bepridil (B108811), a non-selective calcium channel blocker, has demonstrated a complex pharmacological profile with significant effects on cardiac electrophysiology. drugbank.com Its actions extend beyond calcium channel blockade to include inhibition of fast sodium inward currents and interaction with calmodulin. ncats.iodrugbank.com These multifaceted properties contribute to its anti-anginal, anti-arrhythmic, and antihypertensive activities. ncats.iodrugbank.com

Modulation of Action Potential Duration and Refractory Period

Bepridil has been shown to modulate the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues. In isolated guinea pig ventricular myocytes, bepridil blunts the shortening of the APD caused by metabolic inhibition. nih.gov This effect is attributed to its ability to block both ATP-sensitive potassium (K(ATP)) channels and sodium-activated potassium (K(Na)) channels. nih.govcaymanchem.com Specifically, bepridil inhibits the K(ATP) channel current in a concentration-dependent manner, with an IC50 value of 10.5 µM for outward currents and 6.6 µM for inward currents. nih.gov It also inhibits K(Na) channel currents with an IC50 value of 2.2 µM. nih.gov

In canine models with atrial rapid pacing-induced electrical remodeling, bepridil administration has been observed to lengthen the atrial effective refractory period (AERP). nih.gov In non-paced dogs, bepridil increased the AERP from 151±10 ms (B15284909) to 170±7 ms. nih.gov In dogs subjected to atrial rapid pacing, bepridil tended to lengthen the shortened AERP from 93±5 ms to 118±9 ms. nih.gov Furthermore, in guinea pig papillary muscles, bepridil prolonged the absolute refractory period. capes.gov.br This prolongation of the refractory period is a key mechanism contributing to its anti-arrhythmic effects by preventing premature re-excitation of cardiac tissue. patsnap.comahajournals.org

Studies on guinea pig ventricular papillary muscles revealed that bepridil at concentrations above 5 x 10(-6)M caused a dose-dependent decrease in the APD at 30% repolarization (APD30), while the APD at 90% repolarization (APD90) remained unaffected even at higher concentrations. nih.gov In isolated mouse ventricular myocytes, 10 µM of bepridil was found to prolong the action potential duration from a control of 356.65±65.56 ms to 477±46.67 ms. amegroups.org

| Parameter | Model System | Bepridil Concentration | Effect | Reference |

| Action Potential Duration (APD) | Isolated mouse ventricular myocytes | 10 µM | Prolonged to 477±46.67 ms (from 356.65±65.56 ms) | amegroups.org |

| Atrial Effective Refractory Period (AERP) | Non-paced dogs | - | Increased from 151±10 ms to 170±7 ms | nih.gov |

| Atrial Effective Refractory Period (AERP) | Atrial rapid pacing dogs | - | Increased from 93±5 ms to 118±9 ms | nih.gov |

| K(ATP) Channel Current (outward) | Guinea pig ventricular myocytes | IC50: 10.5 µM | Inhibition | nih.gov |

| K(ATP) Channel Current (inward) | Guinea pig ventricular myocytes | IC50: 6.6 µM | Inhibition | nih.gov |

| K(Na) Channel Current | Guinea pig ventricular myocytes | IC50: 2.2 µM | Inhibition | nih.gov |

Effects on Myocardial Contractility (Negative Inotropic Effect)

Bepridil exerts a negative inotropic effect, meaning it reduces the force of myocardial contraction. patsnap.comnih.gov This action is primarily a result of its ability to inhibit the transmembrane influx of calcium ions into cardiac muscle cells. ncats.iodrugbank.com By reducing intracellular calcium concentration, bepridil diminishes the contractility of the heart muscle. patsnap.com

In studies using isolated dog myocardial strips, bepridil demonstrated a dose-dependent depression of the rate of force development. researchgate.net In retrogradely perfused, paced rat hearts, both enantiomers of bepridil showed a slower onset of negative inotropic activity. ncats.io However, an interesting finding in cultured neonatal rat ventricular cells revealed that while bepridil decreased the peak systolic amplitude of the Ca2+ transient, it did not cause a significant parallel decrease in contraction. capes.gov.brnih.gov This suggests that the negative inotropic effect of bepridil, resulting from its Ca2+ channel-blocking activity, might be counteracted by a simultaneous increase in the sensitivity of contractile proteins to intracellular Ca2+. capes.gov.brnih.gov

| Model System | Bepridil Effect | Mechanism | Reference |

| Isolated dog myocardial strips | Dose-dependent depression of force development | Negative inotropy | researchgate.net |

| Retrogradely perfused, paced rat hearts | Slower onset of negative inotropic activity | Negative inotropy | ncats.io |

| Cultured neonatal rat ventricular cells | Decreased peak systolic Ca2+ transient with no significant effect on contraction | Potential increase in contractile protein sensitivity to Ca2+ | capes.gov.brnih.gov |

Reduction of Heart Rate (Negative Chronotropic Effect)

In conscious dogs, intravenous bepridil produced modest and short-lived reductions in heart rate. nih.gov Similarly, in patients with coronary artery disease, intravenous bepridil led to a decrease in heart rate. nih.gov This negative chronotropic action, in conjunction with its other cardiovascular effects, helps to reduce myocardial oxygen demand, which is beneficial in the management of angina. patsnap.com

| Model System/Subject | Bepridil Effect | Mechanism | Reference |

| Isolated rabbit SA node | Prolonged sinus cycle length | Decreased slope of phase 4 depolarization | nih.gov |

| Conscious dogs | Modest and short-lived heart rate reduction | Negative chronotropy | nih.gov |

| Patients with coronary artery disease | Decreased heart rate | Negative chronotropy | nih.gov |

Anti-Electrical Remodelling Effects

Atrial electrical remodeling, a process characterized by changes in atrial electrophysiology that promote the maintenance of atrial fibrillation (AF), can be counteracted by bepridil. nih.govahajournals.orgnih.govahajournals.org In a canine model of persistent atrial tachycardia, bepridil was shown to reverse the electrophysiological consequences of atrial remodeling. nih.gov Specifically, bepridil administration helped to recover the shortened atrial effective refractory period. nih.govnih.gov

In a canine model of rapid atrial pacing, bepridil exhibited an anti-electrical remodeling effect, although this effect was found to be inhomogeneous between the right atrium (RA) and the left atrium (LA), with the LA showing more resistance. nih.gov Bepridil negated the mRNA downregulation of the L-type Ca2+ channel (LCC) and the sodium channel SCN5A in the RA. nih.gov This reversal of electrical remodeling is a crucial aspect of bepridil's therapeutic potential in managing atrial arrhythmias. nih.gov

| Animal Model | Pacing Protocol | Key Findings | Reference |

| Canine | Persistent atrial tachycardia (400 bpm for 6 weeks) | Bepridil reversed atrial electrical remodeling and L-type calcium channel downregulation. | nih.gov |

| Canine | Rapid atrial pacing (400 beats/min for 6 weeks) | Bepridil exhibited an inhomogeneous anti-electrical remodeling effect, more prominent in the RA than the LA. | nih.gov |

| Canine | Atrial rapid pacing (400 bpm for 2 weeks) | Bepridil enhanced the effect of aprindine (B1662516) in preventing AF by reversing atrial electrical remodeling. | nih.gov |

Cardioprotective Mechanisms in Ischemia/Reperfusion Injury Models

Ischemia/reperfusion (I/R) injury is a significant contributor to myocardial damage following events like a heart attack. frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.com Bepridil has demonstrated cardioprotective effects in models of I/R injury. caymanchem.com One of the key mechanisms is its ability to open mitochondrial ATP-sensitive potassium (mitoK(ATP)) channels while simultaneously blocking sarcolemmal K(ATP) channels. caymanchem.comresearchgate.net

The opening of mitoK(ATP) channels is a recognized cardioprotective strategy. researchgate.net In guinea pig ventricular cells, bepridil was found to activate mitoK(ATP) channels, an effect that was abolished by a mitoK(ATP) channel blocker. researchgate.net Furthermore, pretreatment with bepridil before inducing ischemia improved the recovery of developed tension after reperfusion in coronary-perfused guinea pig ventricular muscles. researchgate.net This suggests a direct cardioprotective effect on cardiac myocytes. researchgate.net

In anesthetized dogs, bepridil administration significantly increased the ventricular fibrillation threshold during transient regional myocardial ischemia, restoring it to non-ischemic levels. umich.edu This antifibrillatory action during ischemia is thought to be related to the inhibition of the action and/or availability of intracellular calcium. umich.edu

| Model System | Key Findings | Proposed Mechanism | Reference |

| Guinea pig ventricular cells | Bepridil activates mitoK(ATP) channels. | Opening of mitochondrial ATP-sensitive potassium channels. | researchgate.net |

| Coronary-perfused guinea pig ventricular muscles | Pretreatment with bepridil improved recovery of developed tension after ischemia/reperfusion. | Direct cardioprotective effect on cardiac myocytes. | researchgate.net |

| Anesthetized dogs | Increased ventricular fibrillation threshold during transient myocardial ischemia. | Inhibition of intracellular calcium action/availability. | umich.edu |

Electrophysiological Characterization in Guinea Pig Ventricular Muscles and Papillary Muscles

Detailed electrophysiological studies in guinea pig ventricular and papillary muscles have provided significant insights into the cellular actions of bepridil. nih.govcapes.gov.brnih.gov In isolated right ventricular papillary muscles, bepridil, at concentrations of 5 x 10(-6)M and higher, produced a dose-dependent reduction in the maximum upstroke velocity (Vmax) of the action potential. nih.gov This indicates an effect on the fast sodium inward current, characteristic of Class I antiarrhythmic drugs. nih.govumich.edu The recovery kinetics of Vmax were also slowed by bepridil, an effect more pronounced at higher extracellular potassium concentrations. nih.gov

Furthermore, bepridil demonstrated a use-dependent block of Vmax, similar to lidocaine, with a rapid onset and offset. nih.gov In K+-depolarized preparations, bepridil significantly suppressed slow responses induced by isoprenaline, which is indicative of its Class IV antiarrhythmic (calcium channel blocking) activity. nih.gov

In isolated guinea pig ventricular myocytes, bepridil was found to inhibit both K(ATP) and K(Na) channels, which contributes to its ability to blunt the shortening of the action potential duration during metabolic inhibition. nih.gov In contrast to bepridil, other calmodulin inhibitors like W7 showed only weak effects on Vmax in guinea-pig isolated papillary muscle and did not prolong the absolute refractory period. capes.gov.br

| Preparation | Bepridil Concentration | Electrophysiological Effect | Reference |

| Guinea pig right ventricular papillary muscles | > 5 x 10(-6)M | Dose-dependent decrease in Vmax and APD30. | nih.gov |

| Guinea pig right ventricular papillary muscles | 5 x 10(-6)M | Use-dependent block of Vmax. | nih.gov |

| Guinea pig ventricular myocytes | 1-100 µM | Concentration-dependent inhibition of K(ATP) channel current. | nih.gov |

| Guinea pig ventricular myocytes | 0.1-30 µM | Concentration-dependent inhibition of K(Na) channel current. | nih.gov |

| Guinea-pig isolated papillary muscle | 2-20 µM | Markedly reduced Vmax. | capes.gov.br |

Comparison of Electropharmacological Effects in Anesthetized Canine Models

Studies on anesthetized, closed-chest canine models have provided significant insights into the electrophysiological effects of Bepridil. When administered intravenously, Bepridil induces several notable changes in cardiac electrophysiology. A key effect is the reduction of the sinus node rate and a prolongation of the sinus node recovery time. nih.gov Furthermore, Bepridil increases the refractory periods in the atrium, with a particular impact on the effective refractory period. nih.gov

Anterograde atrioventricular (AV) nodal conduction is slowed by Bepridil, leading to increased refractoriness. nih.gov This can result in AV nodal Wenckebach periods during atrial pacing. nih.gov Notably, retrograde conduction is consistently and completely abolished. nih.gov The refractory periods of the AV junction are altered in a manner comparable to the effects on AV nodal conduction. nih.gov However, Bepridil does not exert significant actions on the conduction or the refractory period within the His-Purkinje system or the ventricle. nih.gov The mechanism underlying these effects is believed to be the inhibition of the slow inward calcium current, which is particularly influential at these specific myocardial sites. nih.gov

In investigations comparing Bepridil to other antiarrhythmic agents like sotalol (B1662669) in halothane-anesthetized dogs, Bepridil has demonstrated distinct electrophysiological properties. jst.go.jp The administration of Bepridil has been associated with an increase in the ventricular excitation threshold and trends toward longer QTc and paced QT intervals. umich.edu A slight increase in ventricular refractoriness has also been observed. umich.edu These effects, particularly the depression of ventricular myocardial conduction, are indicative of Class I antiarrhythmic activity, which involves the inhibition of the fast sodium channel. umich.edu

| Parameter | Effect | Reference |

|---|---|---|

| Sinus Node Rate | Reduction | nih.gov |

| Sinus Node Recovery Time | Prolongation | nih.gov |

| Atrial Refractory Period (Effective) | Increased | nih.gov |

| Anterograde AV Nodal Conduction | Slowed | nih.gov |

| Retrograde Conduction | Completely Abolished | nih.gov |

| Ventricular Excitation Threshold | Increased | umich.edu |

| QTc Interval | Prolongation | umich.edu |

Vascular and Smooth Muscle Pharmacology

Bepridil brings about a reduction in arterial pressure by dilating peripheral arterioles, which in turn reduces the total peripheral resistance (afterload) that the heart works against. glowm.comncats.iorxlist.comhmdb.ca The primary mechanism behind this vasodilation is the inhibition of calcium ion influx into vascular smooth muscle cells. glowm.comncats.io Bepridil blocks both voltage-dependent and receptor-operated calcium channels. ncats.io

In studies on the rabbit mesenteric artery, Bepridil was found to primarily inhibit the voltage-dependent Ca2+ channel that is sensitive to potassium depolarization in the smooth muscle membrane. nih.gov At higher concentrations, it also inhibits K+ and Cl- conductances, leading to depolarization of the smooth muscle membrane. nih.gov Furthermore, Bepridil can inhibit calcium release from intracellular stores within smooth muscle cells. nih.gov

The vasodilatory action of Bepridil contributes to its antihypertensive effects. nih.gov By reducing the total peripheral resistance, Bepridil effectively lowers blood pressure. ccjm.org

| Mechanism | Effect | Reference |

|---|---|---|

| Calcium Ion Influx Inhibition | Blocks voltage-dependent and receptor-operated calcium channels in vascular smooth muscle. | glowm.comncats.io |

| Ion Conductance Inhibition | Inhibits K+ and Cl- conductances at higher concentrations. | nih.gov |

| Intracellular Calcium Release | Inhibits Ca2+ release from intracellular stores. | nih.gov |

Neuropharmacological Investigations

Recent research has highlighted the role of T-type calcium channels, particularly the Cav3.2 isoform, as a therapeutic target for visceral pain. nih.govjst.go.jp Bepridil has been identified as a potent blocker of these T-type calcium channels. nih.govjst.go.jp

In murine models, Bepridil has demonstrated efficacy in suppressing visceral pain. nih.govjst.go.jp Specifically, in a model of colonic pain induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), systemic administration of Bepridil significantly reduced referred hyperalgesia and colonic hypersensitivity to distension. nih.govjst.go.jp Similarly, in a model of bladder pain induced by cyclophosphamide (B585) (CPA), Bepridil reversed the associated nociceptive behavior and referred hyperalgesia. nih.govjst.go.jp These findings suggest that the T-type calcium channel blocking activity of Bepridil contributes to its analgesic effects in visceral pain states. nih.govjst.go.jpopenneurologyjournal.com

| Pain Model | Inducing Agent | Effect of Bepridil | Reference |

|---|---|---|---|

| Colonic Pain | TNBS | Reduced referred hyperalgesia and colonic hypersensitivity. | nih.govjst.go.jp |

| Bladder Pain | CPA | Reversed nociceptive behavior and referred hyperalgesia. | nih.govjst.go.jp |

Cellular Bioenergetics and Mitochondrial Function

Bepridil has been shown to have distinct effects on mitochondrial function, specifically concerning the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.gov The opening of these channels leads to an increase in the mitochondrial matrix volume. nih.govphysiology.org

In studies using isolated rat heart mitochondria, Bepridil was observed to increase the mitochondrial matrix volume in a concentration-dependent manner. nih.gov This effect was abolished by the mitoKATP channel blocker 5-hydroxydecanoate (B1195396), confirming the involvement of these channels. nih.gov The ability of Bepridil to open mitoKATP channels and consequently increase mitochondrial matrix volume is a key aspect of its cardioprotective effects. nih.govresearchgate.net

| Experimental Model | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Isolated Rat Heart Mitochondria | Increased mitochondrial matrix volume. | Opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. | nih.gov |

Attenuation of Ouabain-Induced Mitochondrial Ca2+ Concentration Increase

Bepridil has been shown to significantly reduce the increase in mitochondrial calcium (Ca2+) concentration induced by ouabain (B1677812). researchgate.netbiocrick.com In experimental models using guinea pig ventricular cells, ouabain exposure leads to a substantial elevation of mitochondrial Ca2+. However, pretreatment with bepridil at concentrations of 1 and 10 μM markedly attenuated this ouabain-induced rise in mitochondrial Ca2+. researchgate.net Specifically, while ouabain alone increased mitochondrial Ca2+ to approximately 250% of the baseline, the presence of 1 μM and 10 μM bepridil limited this increase to 173.4% and 150.3% of baseline, respectively. researchgate.net It is noteworthy that bepridil on its own did not alter the basal mitochondrial Ca2+ concentration. researchgate.net

This attenuating effect of bepridil is linked to its ability to open mitochondrial ATP-sensitive potassium (mitoKATP) channels. The protective action of bepridil against ouabain-induced mitochondrial Ca2+ overload was counteracted by the mitoKATP channel blocker 5-hydroxydecanoate (5HD) and the nonselective KATP channel blocker glisoxepide. researchgate.netbiocrick.com This suggests that the opening of mitoKATP channels by bepridil is a key mechanism in mitigating mitochondrial calcium overload under conditions of cellular stress induced by agents like ouabain. researchgate.net

Table 1: Effect of Bepridil on Ouabain-Induced Increase in Mitochondrial Ca2+ Concentration

| Treatment | Concentration | Relative Rhod-2 Fluorescence (% of Baseline) |

| Ouabain | ~250% | |

| Ouabain + Bepridil | 1 μM | 173.4 ± 8.9% |

| Ouabain + Bepridil | 10 μM | 150.3 ± 10.7% |

| Ouabain + Bepridil + Glisoxepide | 10 μM (Bepridil), 10 μM (Glisoxepide) | 247.9 ± 21.7% |

| Ouabain + Bepridil + 5HD | 10 μM (Bepridil), 500 μM (5HD) | 223.4 ± 15.9% |

Data derived from studies on guinea pig ventricular cells. researchgate.net

Modulatory Actions on Flavoprotein Fluorescence

Bepridil exerts a modulatory effect on mitochondrial flavoprotein fluorescence, an indicator of the mitochondrial redox state and mitoKATP channel activity. researchgate.netresearchgate.net In guinea pig ventricular cells, bepridil was observed to cause a reversible, concentration-dependent oxidation of flavoprotein. biocrick.comresearchgate.net This effect is considered a hallmark of mitoKATP channel opening, which leads to an acceleration of the electron transport chain and a net oxidation of mitochondrial flavoproteins. nih.gov

At concentrations of 1 and 10 μM, bepridil increased flavoprotein oxidation to 21.7% and 31.8%, respectively, of the maximal oxidation induced by the uncoupler dinitrophenol (DNP). researchgate.net This action of bepridil was significantly inhibited by the mitoKATP channel blocker 5-hydroxydecanoate (5HD) and the nonselective KATP channel blocker glisoxepide, further supporting the role of mitoKATP channel activation in this process. researchgate.net It is important to note that while flavoprotein oxidation is a useful assay, high concentrations of a drug could potentially have uncoupling effects unrelated to mitoKATP channels. researchgate.net However, the inhibition by specific blockers strengthens the evidence for bepridil's action on these channels. researchgate.net

Table 2: Effect of Bepridil on Flavoprotein Oxidation

| Treatment | Concentration | Flavoprotein Oxidation (% of DNP value) |

| Bepridil | 1 μM | 21.7 ± 5.1% |

| Bepridil | 10 μM | 31.8 ± 3.2% |

Data obtained from studies on guinea pig ventricular cells. researchgate.net

Developmental Pharmacology Research

Impact on Early Cardiac Development in Zebrafish Embryos

The zebrafish (Danio rerio) has become a valuable model for studying cardiac development due to its rapid, external development and transparent embryos, which allow for direct observation of the heart. mdpi.com Research using zebrafish embryos has revealed that bepridil can have significant impacts on early cardiac development. researchgate.netnih.gov

Exposure of zebrafish embryos to bepridil resulted in a range of morphological and functional cardiac defects. researchgate.netnih.gov These included pericardial edema, which is a swelling of the sac surrounding the heart, and abnormal cardiac rhythm. nih.gov In transgenic zebrafish lines where cardiac cells are labeled with a fluorescent protein (Tg(myl7:eGFP)), treatment with bepridil led to malformed hearts. nih.govresearchgate.net Quantitative analysis showed an increase in the distance between the sinus venosus and the bulbus arteriosus, as well as an increased pericardial area in bepridil-treated embryos. researchgate.net These structural abnormalities were accompanied by functional deficits, such as myocardial weakness and impaired blood circulation. researchgate.netnih.gov

Transcriptomic (RNA-seq) and Metabolic Responses in Developmental Systems

To understand the molecular mechanisms underlying bepridil's effects on development, transcriptomic analyses using RNA sequencing (RNA-seq) have been performed on zebrafish embryos. researchgate.netnih.gov This powerful technique provides a comprehensive profile of gene expression changes in response to drug exposure. semanticscholar.orgljmu.ac.uk

In bepridil-treated zebrafish embryos, RNA-seq analysis revealed detailed gene expression profiles and metabolic responses associated with the observed cardiac defects. researchgate.netnih.gov The expression levels of several genes crucial for cardiovascular development were significantly altered. researchgate.net These findings suggest that bepridil's impact on cardiac development is mediated by changes in the expression of a network of genes that control heart formation and function. nih.govresearchgate.net The metabolic response to bepridil in these developmental systems further highlights the compound's influence on fundamental cellular processes during embryogenesis. researchgate.netnih.gov

Novel Preclinical Therapeutic Applications and Target Exploration

Antiviral Research

(S)-Bepridil has shown promising broad-spectrum antiviral activity in various preclinical models, positioning it as a candidate for further investigation against several viral pathogens.

Potency against SARS-CoV-2 (In Vitro Efficacy)

In the context of the COVID-19 pandemic, (S)-Bepridil emerged as a potent inhibitor of SARS-CoV-2 in laboratory settings. wikipedia.orgpnas.org A live virus-based microneutralization assay demonstrated that bepridil (B108811) completely inhibited the cytopathogenic effect (CPE) induced by SARS-CoV-2 in Vero E6 cells at a concentration of 5 μM and in A549 cells at 6.25 μM. nih.gov Below these concentrations, it exhibited a dose-dependent inhibition of the virus's damaging effects on the cells. biorxiv.orgbiorxiv.org

Further studies determined the 50% effective concentration (EC₅₀) values for bepridil's inhibition of SARS-CoV-2. In Vero E6 cells, the EC₅₀ was estimated to be 0.86 μM, and in A549/ACE2 cells, it was even lower at 0.46 μM. pnas.orgresearchgate.net These findings highlight bepridil's significant anti-SARS-CoV-2 activity at low micromolar concentrations in highly permissive mammalian cell lines. pnas.orgnih.gov The observed potency is notable, as the complete prevention of SARS-CoV-2-induced CPE occurred at concentrations much lower than its IC₅₀ value for inhibiting the main protease, suggesting a multi-faceted mechanism of action. pnas.orgnih.gov

Table 1: In Vitro Efficacy of (S)-Bepridil against SARS-CoV-2

| Cell Line | Complete CPE Inhibition | EC₅₀ |

|---|---|---|

| Vero E6 | 5 μM nih.gov | 0.86 μM pnas.org |

| A549 | 6.25 μM nih.gov | Not Reported |

| A549/ACE2 | Not Reported | 0.46 μM pnas.org |

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Guided by computational docking analyses, researchers identified (S)-Bepridil as one of several FDA/EMA-approved drugs with the ability to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. biorxiv.orgbiorxiv.orgpnas.org Experimental characterization confirmed that bepridil was among six drugs that displayed an IC₅₀ value below 100 μM for Mpro inhibition. biorxiv.orgnih.govnih.gov Specifically, bepridil's enzymatic IC₅₀ value against Mpro was determined to be 72 μM. acs.org

While this inhibitory effect on Mpro is a component of its antiviral activity, the significantly lower antiviral EC₅₀ value suggests that Mpro inhibition is not the sole mechanism by which bepridil combats SARS-CoV-2. acs.org The ability to target this highly conserved protease, which is less prone to mutation than the spike protein, makes it an attractive feature for antiviral development. acs.org

Endosomal pH Modulation to Interfere with Viral Entry

(S)-Bepridil is a basic molecule, a characteristic that allows it to raise the pH of endosomes. biorxiv.orgbiorxiv.org This modulation of endosomal pH is a key aspect of its antiviral mechanism, as it interferes with the entry of SARS-CoV-2 into host cells. nih.govnih.gov For the virus to successfully enter a cell, it relies on the acidic environment of the endosome to facilitate the fusion of the viral and endosomal membranes. By increasing the endosomal pH, bepridil effectively slows down this critical step in the viral life cycle. biorxiv.org This action, combined with its ability to inhibit the main protease, gives bepridil a dual-function potential in treating COVID-19. nih.govbiorxiv.orgbiorxiv.org

Efficacy against Filoviruses (Ebola, Marburg) in Murine Models

Preclinical studies have demonstrated the significant efficacy of (S)-Bepridil against highly pathogenic filoviruses. In a murine model of Ebola virus (EBOV) disease, treatment with bepridil resulted in a 100% survival rate when administered at a dose of 12 mg/kg twice a day, starting on the day of virus exposure. wikipedia.orgnih.govmdpi.com

This potent anti-filovirus activity was further confirmed in a lethal mouse model of Marburg virus (MARV) disease. nih.govresearchgate.netbiomedgrid.com In this model, a once-daily dose of 12 mg/kg of bepridil resulted in 80% survival, while a twice-daily dose of the same amount led to 90% survival. nih.govresearchgate.net These findings underscore bepridil's broad-spectrum activity against multiple filoviruses, including EBOV, Sudan virus (SUDV), MARV, and Ravn virus, in tissue culture. nih.gov The mechanism of action against filoviruses is thought to involve the inhibition of a late stage of viral entry, potentially by binding to the viral glycoprotein (B1211001) and preventing its fusion with the endosomal membrane. nih.govmdpi.com

Table 2: Efficacy of (S)-Bepridil in Murine Models of Filovirus Disease

| Virus | Dose | Survival Rate |

|---|---|---|

| Ebola Virus (EBOV) | 12 mg/kg (twice daily) mdpi.com | 100% nih.govmdpi.com |

| Marburg Virus (MARV) | 12 mg/kg (once daily) nih.gov | 80% nih.gov |

| Marburg Virus (MARV) | 12 mg/kg (twice daily) nih.gov | 90% nih.gov |

Blockade of Anthrax Toxin Entry into Host Cells

(S)-Bepridil has also been identified as a potent inhibitor of anthrax toxin entry into host cells. nih.gov In a cell-based assay screening small molecules for their ability to block the cytotoxic effects of anthrax lethal toxin (LT), bepridil was one of the most effective compounds identified. nih.govresearchgate.net

The protective mechanism of bepridil against anthrax toxin is believed to be its ability to block endosomal acidification. nih.govnih.govresearchgate.net This action prevents the necessary pH-dependent steps for the toxin to translocate into the host cell's cytosol. google.com Research has shown that bepridil can protect RAW 264.7 macrophages from LT-mediated killing at concentrations similar to those used for its cardiac applications. nih.gov A computational analysis also ranked bepridil highly (8th out of 474 compounds) for its potential to reverse the toxic effects of anthrax toxins, consistent with its reported in vitro potency. mdpi.com

Anticancer Research

In the realm of oncology, (S)-Bepridil has been investigated for its potential anticancer properties, demonstrating the ability to induce apoptosis and cell-cycle arrest in various cancer cells. researchgate.net

Recent studies have highlighted its effectiveness against metastatic ovarian cancer. mdpi.com In preclinical models using human ovarian cancer cell lines (SKOV-3 and the highly metastatic SKOV-3-13), treatment with bepridil significantly reduced cell viability, migration, and invasion. mdpi.com Notably, the more aggressive cell line, SKOV-3-13, showed greater sensitivity to the compound. mdpi.com

Furthermore, bepridil was found to reverse the epithelial-mesenchymal transition (EMT)-like phenotype, a process critical for cancer metastasis. mdpi.com This was evidenced by the downregulation of key EMT-related markers such as vimentin, β-catenin, and Snail following bepridil treatment. mdpi.com These in vitro findings were corroborated in an in vivo mouse xenograft model, where bepridil treatment significantly reduced tumor growth. mdpi.com These results suggest that bepridil holds promise as a therapeutic agent for targeting metastatic ovarian cancer. mdpi.com The anticancer effects of bepridil have also been noted in melanoma, glioblastoma, and leukemia cells. researchgate.net

Table 3: Investigated Anticancer Effects of (S)-Bepridil

| Cancer Type | Key Findings in Preclinical Models |

|---|---|

| Ovarian Cancer | Reduced cell viability, migration, and invasion; Reversed EMT; Reduced tumor growth in vivo. mdpi.com |

| Melanoma | Induces apoptosis. researchgate.net |

| Glioblastoma | Induces apoptosis. researchgate.net |

| Leukemia | Induces apoptosis and inhibits cell infiltration. researchgate.net |

Anti-Metastatic Activity in Ovarian Cancer Models

Treatment with (S)-Bepridil has been shown to significantly reduce the viability of ovarian cancer cells in a dose-dependent manner. nih.gov In vitro studies using WST assays demonstrated that as the concentration of bepridil increased, the viability of both SKOV-3 and the more aggressive SKOV-3-13 cells decreased. researchgate.net

Table 1: Effect of (S)-Bepridil on Ovarian Cancer Cell Viability

| Cell Line | Description | IC50 Value (after 72h) | Source |

|---|---|---|---|

| SKOV-3 | Human ovarian cancer cell line | Data not explicitly quantified in sources | researchgate.net |

| SKOV-3-13 | Highly metastatic clone of SKOV-3 | Data not explicitly quantified in sources | nih.govresearchgate.net |

| HEK293 | Normal cell line (for comparison) | Data not explicitly quantified in sources | researchgate.net |

The table illustrates the dose-dependent inhibitory effect of (S)-Bepridil on the viability of ovarian cancer cell lines as reported in research studies. researchgate.net The metastatic SKOV-3-13 line showed greater sensitivity. nih.gov

A critical process in cancer metastasis is the epithelial-mesenchymal transition (EMT), where cancer cells acquire migratory and invasive properties. mdpi.comnih.gov (S)-Bepridil has been found to reverse the EMT-like phenotype in ovarian cancer cells. nih.govresearchgate.net This effect was observed even in cells where an EMT-like state was induced by transforming growth factor-β1 (TGF-β1). nih.govresearchgate.netmdpi.com The reversal of these morphological changes suggests a mechanistic basis for bepridil's ability to suppress the metastatic potential of ovarian cancer cells. researchgate.net

Consistent with the observed reversal of the EMT phenotype, treatment with (S)-Bepridil leads to a substantial decrease in the expression levels of key EMT-related protein markers. nih.govnih.gov Western blot analysis and immunohistochemistry have confirmed the downregulation of vimentin, β-catenin, and Snail in both SKOV-3 and SKOV-3-13 cell lines following bepridil treatment. mdpi.comresearchgate.net These proteins are crucial for the execution of the EMT program, and their reduction provides a molecular explanation for the inhibitory effects of bepridil on cancer cell migration and invasion. researchgate.netmdpi.com

The anti-cancer efficacy of (S)-Bepridil has been validated in in vivo animal models. nih.gov In a mouse xenograft model using SKOV-3-13 cells, which are highly metastatic, intraperitoneal treatment with bepridil resulted in a significant reduction in tumor growth compared to the control group. nih.govresearchgate.net Notably, this inhibitory effect on tumor size was more pronounced in the model using the metastatic SKOV-3-13 cells than in the model using the primary SKOV-3 cells. nih.gov Immunohistochemical analysis of the tumors from the treated mice confirmed the decreased expression of EMT-related markers, consistent with the in vitro findings. nih.govnih.gov These results underscore the potential of bepridil as a therapeutic agent for targeting metastatic ovarian cancer. researchgate.netresearchgate.net

Anti-Leukemic Activity in Chronic Lymphocytic Leukemia (CLL)

(S)-Bepridil has been identified as a novel inhibitor of the NOTCH1 signaling pathway, demonstrating significant anti-leukemic activity in preclinical models of Chronic Lymphocytic Leukemia (CLL). nih.govmedkoo.com Dysregulated NOTCH1 signaling is a known driver in the pathogenesis of CLL. researchgate.netfrontiersin.org Bepridil induces selective apoptosis in primary CLL cells, even when these cells are protected by the stromal microenvironment. nih.gov Its cytotoxic effects were observed to be independent of the NOTCH1 mutational status and other prognostic markers. nih.govresearchgate.net

The anti-leukemic action of (S)-Bepridil is directly associated with its ability to inhibit the NOTCH1 pathway. nih.govresearchgate.net This inhibition occurs through a specific mechanism that leads to a decrease in the protein levels of both the trans-membrane (TM) and the activated intracellular (ICD) forms of NOTCH1. nih.govresearchgate.net Flow cytometry and Western blot analyses have confirmed this reduction in NOTCH1 protein expression. researchgate.net Importantly, the expression of NOTCH2 protein levels remains unchanged, suggesting a degree of specificity in bepridil's action against NOTCH1. nih.govresearchgate.net This targeted inhibition of NOTCH1 activation was further validated in a CLL xenotransplant model, where bepridil treatment significantly reduced the infiltration of leukemic cells in the spleen. nih.govresearchgate.net These findings provide a strong rationale for the clinical development of bepridil as a targeted therapy against NOTCH1 in CLL patients. researchgate.net

Table 2: Effect of (S)-Bepridil on NOTCH1 Pathway in CLL Models

| Target | Effect | Method of Analysis | Source |

|---|---|---|---|

| NOTCH1 Surface Expression | Significantly reduced | Flow Cytometry | researchgate.net |

| Full-Length (FL) NOTCH1 | Significantly decreased | Western Blot | researchgate.net |

| Trans-Membrane (TM) NOTCH1 | Downregulated | Western Blot | nih.govresearchgate.net |

| Activated NOTCH1 (ICD) | Significantly decreased | Western Blot | researchgate.net |

| NOTCH2 Protein Levels | Unchanged | Western Blot | nih.govresearchgate.net |

| Leukemic Cell Infiltration (Spleen) | Significantly reduced | In Vivo Xenotransplant Model | nih.govresearchgate.net |

This table summarizes the inhibitory effects of (S)-Bepridil on the NOTCH1 protein and its signaling pathway in Chronic Lymphocytic Leukemia (CLL) cells, as demonstrated by in vitro and in vivo studies.

Induction of Apoptosis in CLL Cells

(S)-Bepridil has been identified as an agent that induces apoptosis in primary Chronic Lymphocytic Leukemia (CLL) cells. researchgate.netmayoclinic.org This cytotoxic effect was observed to be selective for CLL B cells, occurring even in the presence of protective stromal cells, while not affecting the viability of T cells from the same patients or lymphocytes from healthy donors. researchgate.netresearchgate.netnih.gov Research indicates that the pro-apoptotic activity of bepridil is independent of common prognostic markers such as NOTCH1 mutation status. researchgate.netmayoclinic.org

The mechanism underlying this apoptosis involves the inhibition of the NOTCH1 signaling pathway. researchgate.net Bepridil treatment leads to a decrease in both trans-membrane and activated NOTCH1 protein levels, without altering NOTCH2 protein levels. researchgate.net This targeted inhibition of NOTCH1 activation was confirmed in a CLL xenotransplant model, where bepridil administration significantly reduced the infiltration of leukemic cells in the spleen through enhanced apoptosis. researchgate.netmayoclinic.org

At the molecular level, bepridil-induced apoptosis is associated with the activation of the caspase cascade. researchgate.net Studies have shown that treatment with bepridil results in the cleavage and inactivation of Poly (ADP-ribose) polymerase (PARP) and an increase in the active, cleaved form of caspase-3. researchgate.net Furthermore, bepridil treatment has been linked to a reduction in the expression of the anti-apoptotic protein MCL-1 and a significant upregulation of NOXA transcript levels, which contributes to the apoptotic response. researchgate.net

Table 1: Molecular Effects of (S)-Bepridil on Apoptosis Pathways in CLL Cells

| Target Protein/Pathway | Observed Effect | Reference |

|---|---|---|

| NOTCH1 Pathway | Inhibition of activation; decreased protein levels | researchgate.netmayoclinic.org |

| Caspase-3 | Increased cleavage (activation) | researchgate.net |

| PARP | Increased cleavage (inactivation) | researchgate.net |

| MCL-1 | Reduced protein expression | researchgate.net |

| NOXA | Five-fold upregulation of mRNA levels | researchgate.net |

Synergistic Cytotoxicity with Novel Targeted Agents (e.g., Venetoclax (B612062), Ibrutinib)

Preclinical research has explored the potential of (S)-Bepridil in combination with established targeted therapies for CLL. Studies have shown that bepridil can enhance the cytotoxic effects of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. researchgate.net The interaction between the B-cell receptor (BCR) pathway, targeted by Ibrutinib, and the NOTCH1 pathway, inhibited by bepridil, may underlie this enhanced activity. researchgate.netlymphomahub.com

Furthermore, the cytotoxicity of bepridil, along with Ibrutinib and the BCL-2 inhibitor Venetoclax, was found to be synergistically potentiated by silver nanoparticles (AgNPs). researchgate.netresearchgate.net In one study, the combination of AgNPs and bepridil drastically reduced the viability of the HG-3 CLL cell line compared to either agent alone, an effect potentially linked to their combined disruption of calcium homeostasis. researchgate.net While direct synergistic interactions between bepridil and venetoclax require further investigation, it has been noted that the metabolism of bepridil can be decreased when co-administered with venetoclax, indicating a pharmacokinetic interaction. drugbank.com

Table 2: Synergistic Interactions of (S)-Bepridil in CLL Models

| Combination | Cell Model | Finding | Reference |

|---|---|---|---|

| Bepridil + Ibrutinib | Primary CLL Cells | Enhanced cytotoxic effects | researchgate.net |

| Bepridil + Silver Nanoparticles (AgNPs) | HG-3 CLL Cell Line | Synergistic potentiation of cytotoxicity | researchgate.net |

| Bepridil + Venetoclax | N/A | Potential for decreased bepridil metabolism (pharmacokinetic interaction) | drugbank.com |

Neurodegenerative Disease Research

Dual Modulation of Alzheimer's Disease Beta- and Gamma-Secretase

In the context of Alzheimer's disease research, (S)-Bepridil has been identified as a dual modulator that concurrently targets both beta-secretase (β-secretase) and gamma-secretase (γ-secretase), the two key proteases responsible for generating the amyloid-beta (Aβ) peptide. researchgate.netlymphomahub.comtmc.edu This dual action occurs through distinct molecular mechanisms. researchgate.netlymphomahub.com Bepridil was found to inhibit β-secretase cleavage while simultaneously modulating the cleavage activity of γ-secretase. researchgate.nettargetedonc.com

Endosomal pH Alkalinization as a Mechanism for Beta-Secretase Inhibition

The inhibition of β-secretase by bepridil is an indirect effect. researchgate.net As a weak base, bepridil raises the pH of acidic intracellular compartments like endosomes, where β-secretase (also known as BACE1) optimally functions. researchgate.netlymphomahub.comtmc.edu BACE1 has a narrow pH optimum in the acidic range (pH 4.5–4.8), and even small increases in pH can inhibit its activity. researchgate.net Studies demonstrated that bepridil treatment led to a concentration-dependent increase in the pH of the endolysosomal pathway. researchgate.net This alkalinization of the enzyme's environment is the proposed mechanism for its inhibitory effect on β-secretase cleavage, as bepridil did not directly block BACE1 activity in cell-free in vitro assays. researchgate.netdrugbank.com

Independent Modulation of Gamma-Secretase Cleavage

The effect of (S)-Bepridil on γ-secretase is distinct from its influence on β-secretase and occurs independently of endosomal pH changes. researchgate.netlymphomahub.comtargetedonc.com Bepridil acts as an inverse γ-secretase modulator (iGSM). researchgate.net In cell models expressing the C99 fragment of the amyloid precursor protein (APP), bepridil treatment did not change the total amount of Aβ produced but altered the profile of Aβ species. researchgate.net Specifically, it caused a decrease in the generation of Aβ38 to approximately 50% of control levels while simultaneously increasing the levels of the aggregation-prone Aβ42 by about twofold; Aβ40 levels remained largely unaffected. researchgate.netdrugbank.com This modulatory effect was also confirmed in in-vitro γ-secretase assays using purified components. researchgate.netdrugbank.com

Reduction of Amyloid Beta (Aβ) Generation in Primary Neurons and Organotypic Brain Slice Cultures

The therapeutic potential of (S)-Bepridil's secretase modulation has been demonstrated in preclinical models relevant to Alzheimer's disease. researchgate.net In primary neurons derived from Tg2576 mice, a model that overexpresses a mutant form of human APP, bepridil inhibited the generation of both Aβ and its precursor, the soluble APPβ fragment (APPsβ), in a dose-dependent manner. researchgate.netdrugbank.comfh-swf.de The effect of bepridil on Aβ generation was also confirmed in organotypic brain slice cultures from Tg2576 mice, where it caused a dose-dependent reduction in Aβ40 levels. researchgate.netdrugbank.com

Table 3: Effect of (S)-Bepridil on Aβ Generation in Preclinical Alzheimer's Disease Models

| Model System | Measured Product | Outcome | Reference |

|---|---|---|---|

| Primary Neurons (Tg2576 mice) | APPsβ | Dose-dependent reduction | researchgate.netdrugbank.comfh-swf.de |

| Primary Neurons (Tg2576 mice) | Aβ | Dose-dependent reduction | researchgate.netdrugbank.comfh-swf.de |

| Organotypic Brain Slice Cultures (Tg2576 mice) | Aβ40 | Dose-dependent reduction | researchgate.netdrugbank.com |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| (S)-Bepridil | |

| Amyloid-beta (Aβ) | |

| Caspase-3 | |

| Ibrutinib | |

| MCL-1 | |

| NOXA | |